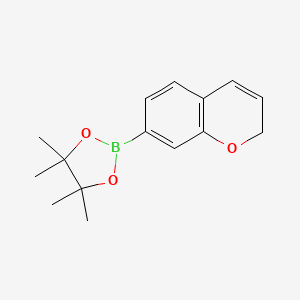![molecular formula C8H4ClF3N2S B11858923 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine](/img/structure/B11858923.png)
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-6-(2,2,2-trifluoroetil)tieno[3,2-d]pirimidina es un compuesto heterocíclico con la fórmula molecular C8H4ClF3N2S. Este compuesto se caracteriza por la presencia de un núcleo tieno[3,2-d]pirimidina, que está sustituido con un grupo cloro en la posición 4 y un grupo trifluoroetil en la posición 6. Es un sólido a temperatura ambiente y es conocido por su alta pureza y estabilidad en condiciones de almacenamiento específicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-Cloro-6-(2,2,2-trifluoroetil)tieno[3,2-d]pirimidina típicamente implica la reacción de precursores de tieno[3,2-d]pirimidina apropiados con agentes clorantes y trifluoroetilantes. Un método común incluye el uso de 2,4-diclorotieno[3,2-d]pirimidina como material de partida, que sufre una sustitución nucleofílica con 2,2,2-trifluoroetilamina en condiciones controladas .
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando vías de reacción similares pero optimizadas para mayores rendimientos y rentabilidad. El proceso a menudo incluye pasos como la purificación mediante recristalización y el control de calidad para garantizar la pureza y la estabilidad deseadas .
Análisis De Reacciones Químicas
Tipos de reacciones: 4-Cloro-6-(2,2,2-trifluoroetil)tieno[3,2-d]pirimidina puede sufrir varias reacciones químicas, que incluyen:
Sustitución nucleofílica: El grupo cloro en la posición 4 puede ser reemplazado por otros nucleófilos.
Oxidación y reducción: El compuesto puede participar en reacciones redox en condiciones específicas.
Reacciones de adición: El grupo trifluoroetil puede participar en reacciones de adición con reactivos adecuados.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Reactivos como aminas, tioles y alcoholes en condiciones básicas.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Principales productos formados:
- Tieno[3,2-d]pirimidinas sustituidas con varios grupos funcionales que reemplazan el grupo cloro.
- Derivados oxidados o reducidos dependiendo de las condiciones de reacción .
Aplicaciones Científicas De Investigación
4-Cloro-6-(2,2,2-trifluoroetil)tieno[3,2-d]pirimidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como molécula bioactiva en varios ensayos biológicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados y como intermedio en la producción de productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-6-(2,2,2-trifluoroetil)tieno[3,2-d]pirimidina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto de uso .
Compuestos similares:
- 2,4-Dicloro-6-(2,2,2-trifluoroetil)tieno[3,2-d]pirimidina
- 4-Cloro-6-propiltieno[3,2-d]pirimidina
- 4-Cloro-6-(trifluorometil)-7H-pirrolo[2,3-d]pirimidina
Comparación: 4-Cloro-6-(2,2,2-trifluoroetil)tieno[3,2-d]pirimidina es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, estabilidad y bioactividad, lo que lo hace valioso para aplicaciones específicas de investigación e industriales .
Comparación Con Compuestos Similares
- 2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine
- 4-Chloro-6-propylthieno[3,2-d]pyrimidine
- 4-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C8H4ClF3N2S |
|---|---|
Peso molecular |
252.64 g/mol |
Nombre IUPAC |
4-chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H4ClF3N2S/c9-7-6-5(13-3-14-7)1-4(15-6)2-8(10,11)12/h1,3H,2H2 |
Clave InChI |
UJHGYNALVAJKJS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=C1N=CN=C2Cl)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)




![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)








